molecular formula C10H17N3 B8317997 2-(Aminomethyl)-3-diethylaminopyridine

2-(Aminomethyl)-3-diethylaminopyridine

Cat. No.: B8317997
M. Wt: 179.26 g/mol
InChI Key: SZADDZMVFPDSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-3-diethylaminopyridine is a pyridine derivative featuring an aminomethyl (-CH2NH2) group at position 2 and a diethylamino (-N(C2H5)2) group at position 3. This compound is structurally distinct due to the combination of a primary amine and a tertiary amine on the aromatic ring, which may influence its reactivity, solubility, and applications in organic synthesis or pharmaceuticals.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(aminomethyl)-N,N-diethylpyridin-3-amine

InChI

InChI=1S/C10H17N3/c1-3-13(4-2)10-6-5-7-12-9(10)8-11/h5-7H,3-4,8,11H2,1-2H3

InChI Key

SZADDZMVFPDSLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=CC=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Aminomethyl)-3-diethylaminopyridine with key analogs from the evidence, focusing on molecular structure, physicochemical properties, and applications:

Compound Name Molecular Formula CAS No. Key Substituents Uses/Toxicity Reference
2-(Aminomethyl)piperidine C6H14N2 22990-77-8 Piperidine ring with aminomethyl Laboratory chemical; causes skin irritation and eye damage .
3-(Aminomethyl)pyridine C6H8N2 3731-52-0 Pyridine ring with aminomethyl at C3 Intermediate in organic synthesis; limited toxicity data .
3-Acetamidopyridine C7H8N2O 14815-19-1 Pyridine ring with acetamido at C3 Pharmaceutical intermediate; amide group enhances stability .
2-Amino-3-chloro-5-nitropyridine C5H4ClN3O2 3073-30-1 Amino, chloro, nitro groups High melting point (192°C); used in explosives or agrochemicals .
5-Amino-2,3-dichloropyridine C5H4Cl2N2 - Amino and dichloro groups Potential herbicide intermediate; limited safety data .
6-Methyl-3-aminopyridine C6H8N2 - Methyl and amino groups at C6/C3 Building block in drug synthesis; no reported hazards .

Key Observations:

Structural Variations: Ring Type: Piperidine derivatives (e.g., 2-(Aminomethyl)piperidine) exhibit saturated rings, enhancing flexibility but reducing aromaticity compared to pyridine analogs . Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro in 2-Amino-3-chloro-5-nitropyridine) increase reactivity in electrophilic substitutions, while amino groups (e.g., in 3-(Aminomethyl)pyridine) enhance nucleophilicity .

Toxicity and Safety: 2-(Aminomethyl)piperidine is notably hazardous, causing skin burns and eye damage , whereas 3-(Aminomethyl)pyridine lacks detailed toxicological data . Compounds with halogen substituents (e.g., 5-Amino-2,3-dichloropyridine) may pose environmental risks due to persistence .

Applications: Aminomethylpyridines are commonly used as intermediates in drug synthesis (e.g., 3-Acetamidopyridine in pharmaceuticals ). Nitro- and chloro-substituted pyridines (e.g., 2-Amino-3-chloro-5-nitropyridine) are prevalent in agrochemicals .

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